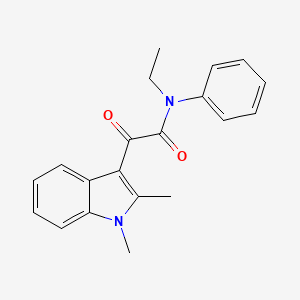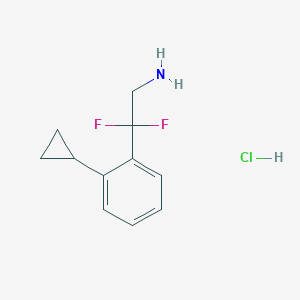
1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many natural and synthetic products .
Molecular Structure Analysis
Benzimidazole has a bicyclic structure, consisting of a benzene ring fused to an imidazole ring . The presence of nitrogen in the five-membered imidazole ring can allow for various substitutions and reactions to occur, leading to a wide range of benzimidazole derivatives .Chemical Reactions Analysis
Benzimidazole and its derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions and their outcomes can depend on the substituents present on the benzimidazole core .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary depending on their specific structure. For example, the presence of different substituents can affect properties such as solubility, melting point, and reactivity .科学的研究の応用
DNA Minor Groove Binding
The compound Hoechst 33258, which shares structural similarities with the query molecule, is known for its strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property is leveraged in fluorescent DNA staining for cell biology, offering a basis for rational drug design and understanding DNA sequence recognition (Issar & Kakkar, 2013).
Chemical Variability and Complex Formation
Research on the chemistry and properties of benzimidazole derivatives, including 2,6-bis-(benzimidazol-2-yl)-pyridine, highlights their diverse biological and electrochemical activity. This review identifies areas for further investigation, suggesting that unknown analogues may hold significant potential (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Quinazolines and pyrimidines, closely related to benzimidazoles, are extensively studied for their application in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). Incorporation of benzimidazole into π-extended conjugated systems is valuable for creating novel optoelectronic materials, indicating the broad applicability of such compounds in the development of advanced technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Potential
Benzimidazole derivatives, including pyrazolo[1,5-a]pyrimidine scaffolds, have shown a broad range of medicinal properties, such as anticancer, anti-infectious, and anti-inflammatory effects. The structure-activity relationship (SAR) studies of these compounds provide insights into their potential as drug-like candidates for various disease targets, underscoring the versatility and significance of benzimidazole derivatives in medicinal chemistry (Cherukupalli et al., 2017).
作用機序
The mechanism of action of benzimidazole derivatives can vary widely depending on their chemical structure and the target they interact with. Some benzimidazole derivatives have been found to have biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .
将来の方向性
Research into benzimidazole derivatives is ongoing, with many potential applications in fields such as medicinal chemistry, agriculture, and materials science. Future research will likely continue to explore the synthesis of new benzimidazole derivatives, their potential biological activities, and their other chemical properties .
特性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-23-12-8-6-11(7-9-12)15-10-16(22)21(20-15)17-18-13-4-2-3-5-14(13)19-17/h2-10,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKKBFIRBQCLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2654835.png)
![4-butyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2654836.png)
![N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654839.png)
![4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2654840.png)
![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2654841.png)
![5-Fluoro-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2654842.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2654844.png)



![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2654851.png)


![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid](/img/structure/B2654856.png)